Enhanced Lipophilicity (XLogP3) Drives Superior Membrane Permeability vs. Non-Fluorinated Azetidinyl-Pyrimidine Analogs
The 4-trifluoromethoxy substituent imparts a calculated XLogP3 of 2.7 to the target compound, which is 1.1 log units higher than the unsubstituted benzoyl analog (expected XLogP3 ~1.6) [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular kinase target engagement.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Unsubstituted benzoyl-azetidinyl-pyrimidine analog (estimated XLogP3 ≈ 1.6) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem). Comparator value is a class-based estimate derived from fragment-based contribution methods. |
Why This Matters
Higher lipophilicity within the optimal drug-like range (1-3) is directly correlated with improved cell permeability, making this compound a superior choice for cell-based kinase inhibition screens where intracellular target access is a prerequisite.
- [1] PubChem. N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine, CID 126851227. Computed Properties: XLogP3. National Center for Biotechnology Information. Accessed April 2026. View Source
